![molecular formula C18H17FN2OS B12603130 4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one CAS No. 918145-82-1](/img/structure/B12603130.png)
4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[6-(2-Fluorophényl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one est un composé hétérocyclique qui présente un cycle thiazine fusionné avec un cycle pyridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-{3-[6-(2-Fluorophényl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one implique généralement la réaction de la 2-fluorophénylpyridine avec un précurseur thiazine approprié dans des conditions contrôlées. La réaction est souvent réalisée en présence de catalyseurs et de solvants pour faciliter la formation du produit désiré. Par exemple, une méthode courante implique l'utilisation de triéthylamine et de dichlorométhane comme solvants, la réaction étant surveillée par chromatographie sur couche mince (CCM) pour s'assurer de sa complétude .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela comprend souvent l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité de production constante.
Analyse Des Réactions Chimiques
Types de réactions
4-{3-[6-(2-Fluorophényl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le cycle thiazine en une forme plus saturée.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et divers agents halogénants pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées et l'utilisation d'atmosphères inertes pour empêcher les réactions secondaires indésirables .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques.
Applications de recherche scientifique
4-{3-[6-(2-Fluorophényl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel comme agent thérapeutique en raison de ses caractéristiques structurales uniques et de son activité biologique.
Science des matériaux : Il est étudié pour son utilisation dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Recherche biologique : Les interactions du composé avec les systèmes biologiques sont étudiées pour comprendre ses effets potentiels et ses mécanismes d'action.
Mécanisme d'action
Le mécanisme d'action de 4-{3-[6-(2-Fluorophényl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential effects and mechanisms of action.
Mécanisme D'action
The mechanism of action of 4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de pyrazoline : Ces composés partagent une structure hétérocyclique similaire et sont connus pour leurs activités biologiques.
Dérivés d'imidazole : Les composés contenant de l'imidazole présentent également une large gamme de propriétés chimiques et biologiques.
Unicité
4-{3-[6-(2-Fluorophényl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one est unique en raison de sa combinaison spécifique d'un cycle thiazine avec un cycle pyridine, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
918145-82-1 |
|---|---|
Formule moléculaire |
C18H17FN2OS |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]-1,4-thiazin-3-one |
InChI |
InChI=1S/C18H17FN2OS/c19-16-6-2-1-5-15(16)17-8-7-14(12-20-17)4-3-9-21-10-11-23-13-18(21)22/h1-2,5-8,10-12H,3-4,9,13H2 |
Clé InChI |
OAXPIOMGNSKPNT-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C=CS1)CCCC2=CN=C(C=C2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)
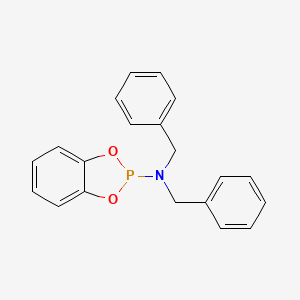



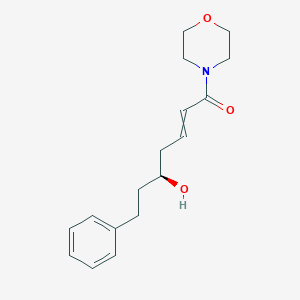
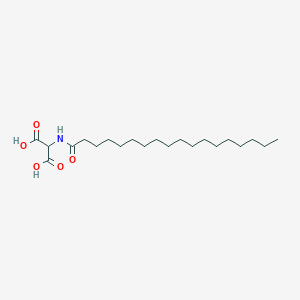
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)
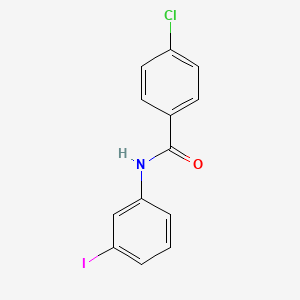
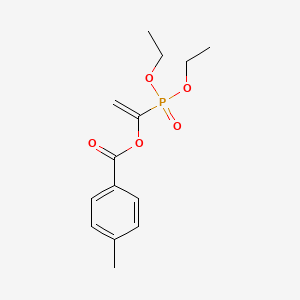
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
